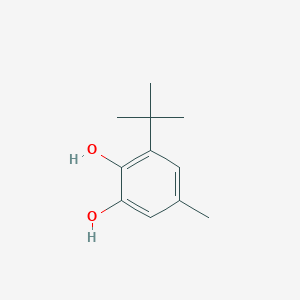

3-tert-Butyl-5-methylpyrocatechol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYXORJDSTUCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143628 | |

| Record name | 3-tert-Butyl-5-methylpyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-99-7 | |

| Record name | 3-(1,1-Dimethylethyl)-5-methyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-5-methylpyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1010-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-Butyl-5-methylpyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-5-methylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-5-METHYLPYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET3NB8DS2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Tert Butyl 5 Methylpyrocatechol

Strategies for Regioselective Alkylation of Catechol Scaffolds

The controlled introduction of alkyl groups onto a catechol framework is a fundamental challenge in organic synthesis. The presence of two adjacent hydroxyl groups with similar reactivity often leads to mixtures of products. Therefore, developing regioselective methods is crucial for obtaining specific isomers like 3-tert-butyl-5-methylpyrocatechol.

Alkylation Routes from Substituted Catechols

A primary route to this compound involves the direct alkylation of a substituted catechol precursor, namely 4-methylcatechol (B155104). The tert-butylation of 4-methylcatechol introduces a bulky tert-butyl group, which, due to steric hindrance and electronic effects, directs the substitution to a specific position on the aromatic ring.

One documented synthesis involves the reaction of 3-methylcatechol (B131232) with tert-butanol (B103910) in the presence of sulfuric acid in a heptane (B126788) solvent. chemicalbook.com The mixture is heated to 80°C for several hours. This method results in the formation of 5-tert-butyl-3-methylcatechol, which is an isomer of the target compound. chemicalbook.com It is important to note that the numbering of the catechol ring can vary, and what is named 5-tert-butyl-3-methylcatechol in one source may be referred to as this compound elsewhere. For the purpose of this article, we will consider these as referring to the same compound.

The alkylation of catechols can also be achieved using alkyl halides promoted by a base, such as potassium carbonate or sodium hydride, in an appropriate solvent. thieme-connect.com However, these methods can suffer from low selectivity and harsh reaction conditions. thieme-connect.com An alternative approach is the Mitsunobu reaction, which utilizes an alcohol and triphenylphosphine/dialkyl azodicarboxylate, offering milder and more neutral reaction conditions. thieme-connect.com While this has been applied to various catechols, its specific application for the synthesis of this compound is not extensively detailed in the provided results.

The tert-butylation of catechols can also be catalyzed by acid-functionalized ionic liquids, which offer a "green" alternative with high product selectivity and recyclability of the catalyst. google.comresearchgate.net For instance, the reaction of catechol with methyl tert-butyl ether (MTBE) using a SO3H-functionalized ionic liquid as a catalyst has been shown to produce p-tert-butylcatechol. researchgate.net This methodology could potentially be adapted for the synthesis of this compound starting from 4-methylcatechol.

Table 1: Comparison of Alkylation Methods for Catechols

| Method | Alkylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | tert-Butanol | Sulfuric Acid | Heptane | 80 | 84 | chemicalbook.com |

| Williamson Ether Synthesis | Alkyl Halides | Base (e.g., K2CO3, NaH) | Various | Varies | Varies | thieme-connect.com |

| Mitsunobu Reaction | Alcohols | Triphenylphosphine/DIAD | THF | Room Temp | Varies | thieme-connect.com |

| Ionic Liquid Catalysis | Methyl tert-butyl ether | SO3H-functionalized ionic liquid | None | 105-150 | High selectivity | google.comresearchgate.net |

Transformation from Aldehyde Precursors

Another synthetic strategy involves the transformation of aldehyde precursors. While a direct transformation of an aldehyde to this compound is not explicitly described, related transformations of methylcatechols to benzaldehydes have been reported. This process involves first protecting the hydroxyl groups via alkylation, followed by the conversion of the methyl group to a dibromide, and subsequent hydrolysis to the aldehyde. google.com This suggests a potential multi-step pathway where a suitably substituted benzaldehyde (B42025) could be a precursor.

For instance, a method for preparing 4-methylcatechol starts from p-cresol, which is converted to 3-methylsalicylaldehyde. patsnap.com This aldehyde is then oxidized to 4-methylcatechol. patsnap.com This product could then undergo tert-butylation as described in the previous section to yield this compound.

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and improving yields and selectivity.

Role of Acid Catalysis and Reaction Conditions

Acid catalysis plays a pivotal role in the tert-butylation of catechols. Strong Brønsted acids like sulfuric acid are commonly used. chemicalbook.com The mechanism involves the protonation of the tert-butylating agent, such as tert-butanol or methyl tert-butyl ether, to generate a tert-butyl cation. acsgcipr.orgmdpi.com This electrophile then attacks the electron-rich catechol ring in a classic electrophilic aromatic substitution reaction.

Computational studies using density functional theory (DFT) have shed light on the tert-butylation of catechols catalyzed by Brønsted acids. researchgate.net These studies suggest that for catechol tert-butylation, the formation of an intramolecular hydrogen bond within the O-alkylation intermediate can increase the activation barrier for the formation of a tert-butyl catechol ether, making the reaction kinetics unique. researchgate.net The reaction conditions, including temperature and the molar ratio of reactants and catalyst, significantly influence the conversion and selectivity. researchgate.netgoogle.com For example, in the synthesis of p-tert-butylcatechol using an ionic liquid catalyst, optimal conditions were found to be a specific molar ratio of catechol to methyl tert-butyl ether and catalyst at a temperature of 105-150°C. google.com

Intermediate Species Formation

During the acid-catalyzed alkylation of phenols, the formation of a carbocation intermediate is a key step. mdpi.com In the case of tert-butylation, the stable tertiary tert-butyl cation is readily formed. acsgcipr.org

In the oxidation of catechols, which can be a competing or subsequent reaction, the formation of o-benzoquinones is a critical intermediate step. rsc.orgrsc.org These quinones are highly reactive electrophiles that can undergo further reactions. Mechanistic studies on catecholamine oxidation have identified transient spiro isomers of the ortho-quinone as intermediates in the formation of cyclic products. nih.gov While not directly related to the synthesis of this compound, these findings highlight the complex array of potential intermediates in catechol chemistry.

Derivatization Reactions and Functionalization Studies

Once synthesized, this compound can be further modified through derivatization and functionalization reactions to create new molecules with potentially interesting properties.

The hydroxyl groups of the catechol moiety are the primary sites for derivatization. These can be alkylated or acylated to form ethers and esters, respectively. For example, the reaction of catechols with alkyl halides in the presence of a base leads to O-alkylation. thieme-connect.comrsc.org

Furthermore, the catechol ring itself can participate in various reactions. For instance, catechols can be used to prepare alkylbis(catecholato)silicates, which are stable, solid compounds that can be used in cross-coupling reactions. gelest.com Another example is the reaction of 3,5-di-tert-butyl-6-methoxymethylcatechol with thiols under acidic conditions to produce novel catechol thioethers. nih.gov This reaction proceeds through the acid-catalyzed generation of a carbocation, which is then attacked by the sulfur-containing nucleophile. nih.gov Such derivatization strategies could potentially be applied to this compound to create a library of new compounds for further study.

Oxidative Transformations to o-Quinones

The oxidation of catechols to their corresponding ortho-quinones is a fundamental and significant transformation in organic chemistry. In the case of this compound, this oxidation leads to the formation of 3-tert-butyl-5-methyl-1,2-benzoquinone. This reaction can be achieved using various oxidizing agents and catalytic systems.

One effective method involves the use of molecular oxygen in the presence of a catalyst. For instance, 5,10,15,20-tetraphenylporphyrinatocobalt(II) has been demonstrated to be an efficient catalyst for the oxidation of similar catechols, like 3,5-di-tert-butylcatechol (B55391), to the corresponding quinone in dimethylformamide. ekb.eg The reaction kinetics of such oxidations are often dependent on the catalyst concentration, substrate concentration, and oxygen pressure. ekb.eg The mechanism is proposed to involve the formation of a ternary complex of the catalyst, substrate, and dioxygen, proceeding through a semiquinone anion radical intermediate. ekb.eg

Organocatalysts, such as 1,3,2-oxazaphospholes, have also been employed to catalyze the oxidation of catechols with molecular oxygen. rsc.org These reactions typically follow a third-order reaction rate equation, where the rate-determining step is believed to be a one-electron transfer from the phenolate (B1203915) to dioxygen. rsc.org

Furthermore, enzymatic catalysis, for example with tyrosinase, can facilitate the oxidation of catechols to o-quinones. mdpi.com These enzymatically generated quinones are highly reactive and can participate in various subsequent reactions. mdpi.com

The resulting o-quinones, such as 3,5-di-tert-butyl-o-benzoquinone, are valuable intermediates in organic synthesis. For example, they can react with terminal acetylenes in the presence of phosphorus trichloride, leading to ipso-substitution of the tert-butyl group.

Table 1: Examples of Oxidative Transformations of Substituted Catechols

| Catechol Derivative | Oxidizing Agent/Catalyst | Product | Reference |

| 3,5-di-tert-butylcatechol | Molecular Oxygen / 5,10,15,20-tetraphenylporphyrinatocobalt(II) | 3,5-di-tert-butyl-1,2-benzoquinone | ekb.eg |

| 3,5-di-tert-butylcatechol | Molecular Oxygen / 1,3,2-Oxazaphospholes | 3,5-di-tert-butyl-1,2-benzoquinone | rsc.org |

| 3,5-di-tert-butylcatechol | Manganese(III) acetate | 3,5-di-tert-butylbenzoquinone | researchgate.net |

Mannich Reactions and Amine Functionalization

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds and other amine-functionalized molecules. nih.govresearchgate.net This three-component condensation reaction typically involves an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. In the context of this compound, the phenolic hydroxyl groups provide the active hydrogens for the reaction, allowing for the introduction of aminomethyl groups onto the aromatic ring.

The reaction of phenols with formaldehyde and a secondary amine leads to the formation of Mannich bases. These reactions can be performed under various conditions, and the resulting products are valuable intermediates for further synthetic transformations. For instance, the aminomethyl group can be further modified or can influence the properties of the molecule.

While the classical Mannich reaction often utilizes non-enolizable aldehydes, recent advancements have expanded the scope to include enolizable aldehydes through radical-mediated processes. nih.govresearchgate.net These newer methods provide access to a wider range of γ-amino-carbonyl scaffolds.

The functionalization of pyrazole (B372694) derivatives, which share some structural similarities with the products of Mannich reactions on phenols, highlights the importance of amine functionalization in medicinal chemistry. mdpi.commdpi.com For example, the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide demonstrates the introduction of amine and sulfonamide functionalities. mdpi.com

Table 2: Examples of Mannich and Amine Functionalization Reactions

| Substrate | Reagents | Product Type | Reference |

| p-cresol, cyclic aminal | Water/dioxane | Diastereomeric Mannich bases | mdpi.com |

| Enolizable aldehyde, secondary amine, thiol | Visible light, DTBP | γ-Amino-carbonyl compound | nih.govresearchgate.net |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | Solvent-free condensation, then NaBH4 | N-(4-methoxybenzyl) pyrazole amine | mdpi.com |

Formation of Phenylene Aromatic Diester Derivatives

This compound is a key precursor for the synthesis of substituted phenylene aromatic diesters, such as 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate. google.comgoogle.com These diesters are particularly important as internal electron donors in Ziegler-Natta catalysts used for olefin polymerization. google.com Their presence in the catalyst system leads to high catalytic activity and selectivity, resulting in polymers with high isotacticity and a broad molecular weight distribution. google.com

The synthesis of these diesters typically involves the reaction of this compound with an aromatic carboxylic acid or its derivative, such as an acyl halide or anhydride (B1165640), in the presence of a base like triethylamine. google.com Benzoic acid and its derivatives are commonly used aromatic carboxylic acids for this purpose. google.com

The development of efficient and cost-effective synthetic routes to 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate is driven by its industrial importance. google.comgoogle.com The availability of multiple synthetic pathways ensures a reliable supply of this crucial component for the production of propylene-based polymers. google.comgoogle.com

The esterification of carboxylic acids, in general, can be achieved through various methods. For instance, the use of aromatic carboxylic anhydrides, like 3,5-bis(trifluoromethyl)benzoic anhydride (BTFBA), in the presence of a Lewis acid catalyst, provides a powerful protocol for carbon-oxygen bond formation. tcichemicals.com Other methods include the use of solid acid catalysts like H3PO4/TiO2-ZrO2 for the esterification of aromatic acids with alcohols. scispace.com

Table 3: Synthesis of Phenylene Aromatic Diester Derivatives

| Catechol Derivative | Acylating Agent | Product | Application | Reference |

| 5-tert-butyl-3-methylcatechol | Benzoic acid or derivative | 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate | Internal electron donor in Ziegler-Natta catalysts | google.comgoogle.com |

| tert-butylhydroquinone | Terephthalic acids | Substituted aromatic polyesters | Soluble, amorphous, and liquid-crystalline polymers | researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of 3 Tert Butyl 5 Methylpyrocatechol

Electron Transfer Processes and Redox Chemistry

The redox behavior of catechols, including 3-tert-butyl-5-methylpyrocatechol, is central to their chemical and biological activities. These compounds can undergo oxidation to form semiquinone and quinone species through electron transfer processes.

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of substituted catechols has been a subject of significant study. For instance, the electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391), a structurally related compound, has been investigated using methods like cyclic voltammetry and controlled-potential coulometry. researchgate.netiaea.org These studies reveal that the process is quasi-reversible and involves a two-electron transfer. researchgate.net The initial oxidation of the catechol derivative produces an o-benzoquinone. researchgate.net

The stability and subsequent reactions of the formed o-benzoquinone are influenced by the reaction conditions and the presence of other chemical species. For example, in ethanol/water mixtures, the electrochemically generated 3,5-di-tert-butyl-1,2-benzoquinone can interact with the unoxidized catechol to form an ortho-benzoquinhydrone derivative, a complex stabilized by hydrogen bonding. researchgate.netiaea.org

Furthermore, the electrochemical oxidation of catechols in the presence of nucleophiles, such as dibenzylamine (B1670424) or 1-methyl-1H-imidazole-2-thiol, leads to Michael addition reactions. researchgate.netresearchgate.netsid.ir The electrochemically generated o-benzoquinone acts as an electrophile, and the nucleophile attacks the quinone ring, leading to the formation of substituted catechol derivatives. researchgate.netsid.ir The mechanism of these reactions can be complex, sometimes following an ECEC (electrochemical-chemical-electrochemical-chemical) pathway, where a sequence of electron transfers and chemical reactions occurs. sid.ir

Semiquinone and Quinone Intermediates

In the context of catecholic estrogens, the oxidation of the catechol moiety leads to the formation of a semiquinone radical, which can then be further oxidized to the corresponding quinone. nih.gov The interconversion between the catechol, semiquinone, and quinone forms is a reversible redox process. The relative stability of these species is crucial in determining the biological activity and potential toxicity of catecholic compounds. nih.gov Reducing agents can convert the semiquinone back to the hydroquinone (B1673460) (catechol), while oxidizing agents can promote the formation of the quinone. nih.gov

The formation of a copper(II) semiquinone species has been identified as an intermediate in the oxidation of catechols catalyzed by copper complexes. researchgate.net This highlights the role of metal ions in mediating the electron transfer processes and stabilizing the radical intermediates.

Free Radical Scavenging and Antioxidant Mechanisms

The antioxidant activity of catechols is attributed to their ability to scavenge free radicals. This process typically involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it.

Aroxyl Radical Formation and Stability

The initial step in the free radical scavenging mechanism of a catechol is the formation of an aroxyl radical (or semiquinone radical). The stability of this radical is a key determinant of the antioxidant efficiency of the parent compound. The presence of electron-donating groups on the aromatic ring can increase the stability of the aroxyl radical.

In the case of this compound, the tert-butyl and methyl groups are electron-donating, which is expected to stabilize the resulting aroxyl radical. This stabilization enhances the compound's ability to act as a free radical scavenger. The cleavage of tert-butyl hydroperoxide by a redox-active copper pool in mitochondrial membranes has been shown to produce alkoxyl and methyl radicals, demonstrating the formation of radical species in biological systems. nih.gov

Kinetic Studies of Oxidation Reactions

Kinetic studies of the oxidation of catechols provide valuable insights into the reaction mechanisms and the factors that influence the reaction rates. The oxidation of 3,5-di-tert-butylcatechol is often used as a model reaction to evaluate the catalytic activity of various metal complexes. nih.govnih.govresearchgate.net

The rate of oxidation can be monitored spectrophotometrically by following the formation of the corresponding quinone. nih.govresearchgate.net These studies often reveal that the reaction follows Michaelis-Menten kinetics, indicating the formation of a catalyst-substrate complex. nih.gov The turnover number (kcat) is a measure of the catalytic efficiency. For example, a dinuclear copper(II) complex has been reported to have a kcat of 7.2 x 10³ h⁻¹ for the oxidation of 3,5-di-tert-butylcatechol. nih.gov

The rate of oxidation is also dependent on the nature of the catalyst and the reaction medium. nih.govresearchgate.net For instance, the catalytic activity of mononuclear manganese complexes in the oxidation of 3,5-di-tert-butylcatechol has been shown to be influenced by the ligand environment of the metal center. nih.gov

Catalytic Oxidation Studies

The oxidation of catechols can be catalyzed by various catalysts, including metal complexes and organocatalysts. These studies are often aimed at mimicking the activity of catechol oxidase, a copper-containing enzyme that catalyzes the oxidation of catechols to quinones. researchgate.net

A variety of metal complexes, particularly those of copper and manganese, have been synthesized and investigated for their catecholase activity using 3,5-di-tert-butylcatechol as a model substrate. nih.govnih.govresearchgate.netresearchgate.net The catalytic activity is influenced by the structure of the complex, the nature of the metal ion, and the ligand environment. nih.govresearchgate.net For example, dinuclear copper(II) complexes with bridging phenoxo moieties have shown significant catecholase activity. nih.gov

Kinetic data for the catalytic oxidation of 3,5-di-tert-butylcatechol by different metal complexes is presented in the table below.

| Catalyst | Substrate | kcat (h⁻¹) | KM (M) |

| [Cu2(papy)2(CH3OH)2] | 3,5-di-tert-butylcatechol | 7.2 x 10³ | 2.97 x 10⁻⁴ |

| Mn(bpia)(OAc)(OCH₃) | 3,5-di-tert-butylcatechol | 86 | - |

| Mn(bipa)(OAc)(OCH₃) | 3,5-di-tert-butylcatechol | 101 | - |

| Mn(bpia)(Cl)₂ | 3,5-di-tert-butylcatechol | 230 | - |

| Mn(bipa)(Cl)₂ | 3,5-di-tert-butylcatechol | 130 | - |

Data sourced from references nih.govnih.gov.

In addition to metal-based catalysts, organocatalysts have also been explored for the oxidation of catechols. For example, 1,3,2-oxazaphospholes have been shown to catalyze the oxidation of 3,5-di-tert-butylcatechol by molecular oxygen. rsc.org The proposed mechanism involves the deprotonation of the catechol by the catalyst, followed by a rate-determining one-electron transfer from the resulting phenolate (B1203915) to dioxygen. rsc.org

Homogeneous and Heterogeneous Catalysis

While specific studies detailing the use of this compound in broad homogeneous and heterogeneous catalysis are not extensively documented, the reactivity of its structural analogs, particularly 3,5-di-tert-butylcatechol, provides significant insights. Research on manganese complexes has demonstrated their catalytic activity in the oxidation of 3,5-di-tert-butylcatechol to its corresponding quinone. researchgate.net These complexes serve as functional models for manganese-dependent extradiol-cleaving catechol dioxygenases. researchgate.net The catalytic efficiency is influenced by the coordination environment of the metal center, with different ligands affecting the redox potentials and turnover numbers. researchgate.net For instance, the substitution of oxygen donor atoms with chloride can shift redox potentials to more positive values, impacting the catalytic activity. researchgate.net

Furthermore, cobalt-porphyrin complexes have been shown to be effective catalysts for the oxidation of 3,5-di-tert-butylcatechol, operating through a free-radical mechanism. rsc.org The reaction kinetics of such systems often follow a Michaelis-Menten model, indicating the formation of a catalyst-substrate complex. rsc.org The study of these related systems suggests that metal complexes of this compound would likely exhibit similar catalytic properties, participating in oxidation reactions through the formation of metal-catecholate intermediates. The specific electronic and steric effects of the methyl and tert-butyl groups on the catechol ring of this compound would fine-tune its catalytic performance in comparison to other substituted catechols.

Enzyme Mimetic Systems and Catecholase Activity

In the realm of bioinorganic chemistry, metal complexes that mimic the function of enzymes are of great interest. This compound and its analogs are frequently used as substrates in studies of enzyme mimetic systems, particularly those modeling the activity of catechol oxidase. This copper-containing enzyme catalyzes the oxidation of o-diphenols to their corresponding o-quinones. researchgate.net

Numerous studies have utilized 3,5-di-tert-butylcatechol as a substrate to investigate the catecholase activity of various copper complexes. rsc.orgresearchgate.net These model systems help to elucidate the mechanism of the native enzyme. The catalytic cycle typically involves the binding of the catechol to the copper center, followed by electron transfer to form a semiquinone radical and a reduced copper species. Subsequent reaction with molecular oxygen regenerates the active catalyst and produces the quinone product. rsc.org The rate of this catalytic oxidation is influenced by the structure of the copper complex and the nature of the catechol substrate. For instance, dinuclear copper complexes have been shown to exhibit high catecholase activity. researchgate.net

The insights gained from studies with 3,5-di-tert-butylcatechol are largely transferable to this compound. The presence of the electron-donating alkyl groups on the catechol ring influences its redox potential and, consequently, its reactivity as a substrate in these mimetic systems.

Metal-Catecholate Complex Formation and Reactivity

The formation of metal-catecholate complexes is a fundamental aspect of the reactivity of this compound. The two adjacent hydroxyl groups provide a bidentate chelation site for a wide range of metal ions. The stability and reactivity of these complexes are governed by the nature of the metal ion and the substituents on the catechol ring.

Studies on related catechols, such as 3,5-di-tert-butylcatechol, have shown that they form well-defined complexes with various transition metals, including manganese, copper, and nickel. researchgate.netresearchgate.neticheme.org The formation of these complexes is often the initial step in catalytic oxidation reactions. For example, in the presence of a nickel(II) complex, 3,5-di-tert-butylcatechol is oxidized to its quinone, with a nickel(II)-semiquinonate species identified as an intermediate. icheme.org This indicates that the catechol ligand undergoes oxidation while coordinated to the metal center.

The electronic properties of the metal-catecholate complex are crucial for its subsequent reactivity. The electron-donating tert-butyl and methyl groups on this compound increase the electron density on the catechol ring, which can affect the stability of the resulting metal complex and its susceptibility to oxidation.

Polymerization Inhibition Mechanisms

Radical Quenching in Vinyl Monomer Systems

This compound is recognized as an effective inhibitor for the free-radical polymerization of vinyl monomers, such as styrene (B11656). recercat.cat The primary mechanism of inhibition involves the quenching of propagating polymer radicals. mdpi.com

In a typical vinyl polymerization, the reaction proceeds through initiation, propagation, and termination steps. Initiator-derived radicals add to monomer units, creating a propagating polymer chain with a radical end. Inhibitors like this compound interrupt this chain growth. The phenolic hydroxyl groups of the catechol are key to its inhibitory action. A propagating polymer radical can abstract a hydrogen atom from one of the hydroxyl groups, leading to the formation of a stable phenoxy radical. recercat.cat

The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring and the second hydroxyl group. This stability renders the phenoxy radical much less reactive towards adding to another monomer unit, effectively terminating the polymerization chain. The general mechanism for phenolic inhibitors involves this hydrogen atom transfer to trap the reactive polymer radicals. longchangchemical.com

Comparative Studies with Other Alkylated Catechols

The effectiveness of this compound as a polymerization inhibitor has been compared to other alkylated catechols, with studies highlighting its superior performance, particularly at elevated temperatures.

A key study demonstrated that 3-tert-butyl-5-methylcatechol is significantly more effective at inhibiting the polymerization of hot styrene (at 63°C) over extended periods compared to other mono- and di-alkyl substituted catechols, including the commonly used tert-butylcatechol (TBC). recercat.cat While TBC is effective for short-term inhibition, its performance diminishes over longer periods at high temperatures. In contrast, 3-tert-butyl-5-methylcatechol provided negligible polymer formation for over 70 days under the same conditions. recercat.cat

The superior inhibitory action of this compound can be attributed to the specific substitution pattern on the catechol ring. The combination of the tert-butyl and methyl groups likely enhances the stability of the resulting phenoxy radical formed upon quenching a polymer radical, making it a more efficient trap. This enhanced stability prevents re-initiation of polymerization, a factor that can limit the effectiveness of other inhibitors.

The following table summarizes the comparative performance of various catechols as polymerization inhibitors for styrene at 63°C, based on the time taken to reach a prohibitive amount of polymer.

| Inhibitor | Time to Prohibitive Polymerization (approx. hours) |

| 3-tert-Butyl-5-methyl catechol | > 1776 |

| tert-Butyl catechol | ~120 |

| Other alkylated catechols | < 120 |

Data adapted from US Patent 3,390,198 recercat.cat

This data clearly illustrates the enhanced stabilizing effect of the specific substitution pattern found in this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-tert-Butyl-5-methylpyrocatechol by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides specific signals that correspond to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are used for structural assignment.

Aromatic Protons: The catechol ring features two aromatic protons. Their chemical shifts are influenced by the electron-donating hydroxyl groups and the alkyl substituents. They would appear as distinct signals in the aromatic region of the spectrum.

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and would produce a sharp singlet, typically in the upfield region of the spectrum.

Methyl Protons: The three protons of the methyl group are also equivalent and will appear as another distinct singlet.

Hydroxyl Protons: The two hydroxyl (-OH) protons will each produce a signal, which can be broad and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is estimated based on typical chemical shifts for similar substituted catechol structures.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.6-6.8 | Doublet | 1H |

| Aromatic-H | ~6.5-6.7 | Doublet | 1H |

| Hydroxyl-OH | Variable | Singlet (broad) | 2H |

| tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H |

| Methyl (-CH₃) | ~2.2 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will have signals in the downfield region (typically 110-150 ppm). The carbons bearing the hydroxyl groups will be the most downfield, followed by the substituted carbons.

tert-Butyl Carbons: This group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

Methyl Carbon: The single methyl group attached to the ring will have a characteristic signal in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is estimated based on typical chemical shifts for similar substituted catechol structures.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OH | 140-145 |

| Aromatic C-OH | 140-145 |

| Aromatic C-tert-Butyl | 135-140 |

| Aromatic C-Methyl | 120-125 |

| Aromatic C-H | 115-120 |

| Aromatic C-H | 110-115 |

| Quaternary C (tert-Butyl) | 30-35 |

| Methyl C (tert-Butyl) | 28-32 |

| Methyl C (Ring) | 15-20 |

While 1D NMR spectra are informative, complex structures or those with overlapping signals often require advanced 2D NMR techniques for unambiguous assignment. ipb.ptresearchgate.net For this compound, these experiments would confirm the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing long-range (2-3 bond) correlations between carbons and protons. ipb.pt For this molecule, HMBC would be crucial to confirm the substitution pattern by showing correlations between the tert-butyl protons and the aromatic carbons at the point of attachment, and similarly for the methyl group.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific structural fragment. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

In GC-MS, the sample is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. This technique is well-suited for volatile and thermally stable compounds like this compound. The mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (180.24 g/mol ). nih.gov

A characteristic fragmentation pattern would also be observed. For catechols, common fragmentation involves the loss of alkyl groups.

[M-15]⁺: A significant fragment resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group is expected, which is a common fragmentation pathway for tert-butyl substituted compounds. nih.gov

[M-57]⁺: Loss of the entire tert-butyl radical (•C(CH₃)₃) could also be a possible fragmentation pathway. nih.gov

Derivatization, for instance, by converting the hydroxyl groups to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, is often employed to increase volatility and improve chromatographic performance. nih.gov

For analyzing this compound in complex matrices, such as environmental or biological samples, Liquid Chromatography-Mass Spectrometry is the method of choice. lcms.cz Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry offers high resolution and mass accuracy. mdpi.comnih.gov

Chromatography: A reverse-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid to improve peak shape and ionization efficiency. mdpi.comsielc.com

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov

QTOF Analysis: The QTOF analyzer provides high-resolution mass data, allowing for the determination of the elemental formula of the parent ion and its fragments with very high confidence (typically with a mass error of less than 5 ppm). mdpi.com This capability is crucial for distinguishing between compounds with the same nominal mass. The MS/MS capability of a QTOF instrument allows for the fragmentation of a selected parent ion to generate a fragmentation spectrum, which serves as a structural fingerprint for confirmation. mdpi.com

Table 3: Summary of Mass Spectrometry Techniques and Findings

| Technique | Typical Application | Expected Key Ions | Notes |

| GC-MS | Identification of pure or simple mixtures | M⁺ (m/z 180), [M-15]⁺, [M-57]⁺ | Suitable for volatile analytes. Derivatization may be used. |

| UPLC-QTOF-MS | Analysis in complex matrices, structural confirmation | [M+H]⁺ (m/z 181.1223) or [M-H]⁻ (m/z 179.1077) | Provides high mass accuracy and structural data via MS/MS fragmentation. mdpi.comnih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. For this compound (Molecular Formula: C₁₁H₁₆O₂), HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The technique measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous confirmation of its molecular formula.

Predicted collision cross-section (CCS) values, often determined using ion mobility-mass spectrometry coupled with HRMS, provide an additional layer of structural information. The table below shows the predicted m/z and CCS values for various adducts of 5-tert-butyl-3-methylpyrocatechol, an isomer of the target compound. nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.12232 |

| [M+Na]⁺ | 203.10426 |

| [M-H]⁻ | 179.10776 |

| [M]⁺ | 180.11449 |

| Data sourced from PubChem for the isomer 5-tert-butyl-3-methylbenzene-1,2-diol. nih.gov |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For this compound, the key functional groups—hydroxyl (O-H), alkyl (C-H), and the substituted aromatic ring—give rise to characteristic absorption bands.

Based on spectra of catechol and related phenolic compounds, the following table summarizes the expected FTIR absorption regions for this compound. researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretching | Hydroxyl | ~3300-3500 (Broad) |

| C-H Stretching (Aromatic) | Aromatic Ring | ~3000-3100 |

| C-H Stretching (Alkyl) | tert-Butyl, Methyl | ~2850-2960 |

| C=C Stretching | Aromatic Ring | ~1450-1600 researchgate.netresearchgate.net |

| C-O Stretching | Phenolic Hydroxyl | ~1250-1290 researchgate.net |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring's carbon-carbon stretching vibrations. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of the aromatic ring and the tert-butyl substituent.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. Studies on catechol and related compounds show characteristic Raman shifts that can be extrapolated. researchgate.netnih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretching | Aromatic Ring | ~3050-3150 |

| Aliphatic C-H Stretching | tert-Butyl, Methyl | ~2870-2980 |

| Ring Breathing/Stretching | Aromatic Ring | ~1600 researchgate.net |

| Ring Bending | Aromatic Ring | ~790 researchgate.net |

| Fe-O Vibration (in complex) | Catecholate Chelate | ~520-640 nih.gov |

Resonance Raman studies on iron-catecholate complexes have helped assign low-frequency vibration bands, demonstrating how the technique can probe the interaction of the catechol moiety with metal ions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Electronic Transitions and Absorption Profiles

The absorption of UV or visible radiation by an organic molecule corresponds to the excitation of valence electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals. The chromophore in this compound is the substituted benzene ring. The presence of the π-electron system of the aromatic ring and the non-bonding (n) electrons on the two oxygen atoms allows for two primary types of electronic transitions in the experimentally accessible UV range (200-400 nm):

π → π* (pi to pi-star) transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. They are typically high-intensity absorptions.

n → π* (n to pi-star) transitions: These transitions involve moving an electron from a non-bonding orbital (on the oxygen atoms) to an anti-bonding π* orbital of the aromatic ring. These are generally of lower intensity than π → π* transitions.

Related phenolic compounds like catechin (B1668976) exhibit absorption maxima around 280 nm. ubbcluj.ro The absorption profile of this compound is expected in a similar region of the UV spectrum.

Monitoring Reaction Kinetics via UV-Vis Changes

UV-Vis spectroscopy is a powerful technique for monitoring the progress of a chemical reaction, provided that the reactants and products have different absorption spectra. The oxidation of catechols is a classic example. nih.govrsc.org

This compound can be oxidized to its corresponding ortho-quinone, 3-tert-Butyl-5-methyl-o-benzoquinone. This transformation results in a significant change in the electronic structure and, consequently, the UV-Vis spectrum.

Catechol (Reactant): Absorbs in the UV region (e.g., ~280 nm). ubbcluj.ro

o-Quinone (Product): The newly formed conjugated system is highly colored and exhibits a characteristic absorption band at a longer wavelength, typically in the visible region around 400-430 nm. ubbcluj.ro

By monitoring the increase in absorbance at the λₘₐₓ of the quinone product over time, one can determine the reaction rate. ubbcluj.ro This method has been used to study the kinetics of catechol oxidation by various means, including enzymatic reactions and autoxidation. ubbcluj.ronih.gov The rate law for the oxidation of catechol by copper(II), for instance, was determined using spectrophotometric methods to follow the reaction's progress. nih.govfigshare.com

Computational Chemistry and Theoretical Modeling of 3 Tert Butyl 5 Methylpyrocatechol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of catechol derivatives.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-tert-Butyl-5-methylpyrocatechol, DFT calculations would typically be employed to find the equilibrium geometry by minimizing the energy of the system. This process would provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would reveal the distribution of electrons within the molecule. Key parameters that would be calculated include atomic charges and the dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O bond length | ~1.36 Å |

| O-H bond length | ~0.96 Å |

| C-C (tert-butyl) bond length | ~1.54 Å |

| Dipole Moment | ~2.0 - 2.5 D |

Note: These are illustrative values based on similar molecules. Actual DFT calculations would provide precise data.

DFT calculations are highly effective in predicting various spectroscopic properties. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum simulation would correspond to the stretching and bending modes of the different functional groups, such as the O-H, C-H, and C=C bonds. Similarly, the chemical shifts in a predicted ¹H and ¹³C NMR spectrum would help in the assignment of the experimentally observed peaks to specific atoms in the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized on the catechol ring, particularly on the oxygen atoms, while the LUMO would also be distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated values. Precise energies would be obtained from specific DFT calculations.

Reaction Mechanism Modeling

Computational modeling is essential for elucidating the complex reaction mechanisms through which catechols exert their antioxidant effects. The primary mechanisms for phenolic antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). Theoretical modeling can determine which pathway is thermodynamically and kinetically favored in a given chemical environment (e.g., gas phase, polar or non-polar solvents).

Elucidation of Transition States and Reaction Pathways

To understand the kinetics of antioxidant action, computational chemists model the entire reaction coordinate for processes like HAT or SET-PT. This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction pathway that separates reactants from products.

The geometry of the transition state is located on the potential energy surface using various algorithms. Once the TS is found, its structure provides insight into the bonding changes during the reaction. Frequency calculations are then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. For this compound, modeling would involve calculating the activation energies for hydrogen abstraction from each of its hydroxyl groups by a model free radical (e.g., •OOH) to determine the preferred reaction pathway.

Simulation of Electron Transfer Processes

The feasibility of the SET-PT mechanism is heavily dependent on the ability of the catechol to donate an electron. Computational simulations can quantify this ability by calculating key electronic properties. The primary parameter for the initial electron transfer step is the Ionization Potential (IP), which can be calculated using DFT. A lower IP indicates that the molecule can more readily lose an electron to form a radical cation.

Following the initial electron transfer, the subsequent proton transfer is modeled by analyzing the pKa of the resulting radical cation. Computational methods can predict these pKa values, providing a complete picture of the SET-PT pathway's viability. For this compound, the electron-donating alkyl groups (tert-butyl and methyl) are expected to lower its ionization potential compared to unsubstituted catechol, potentially making the SET-PT mechanism more competitive in polar solvents.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological or chemical activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for developing these correlations. A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific activity.

For a series of antioxidant compounds, a QSAR model could predict antioxidant capacity based on calculated descriptors. The first step involves building a dataset of related molecules with known activities. Then, a wide range of molecular descriptors are calculated for each molecule. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, ionization potential, electron affinity.

Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Hydrophobic: The partition coefficient (LogP).

Topological: Indices that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that best correlates a subset of these descriptors with the observed activity. Such a model for the catechol family could reveal, for instance, the precise quantitative effect of the size of an alkyl substituent at a particular position on the antioxidant activity.

For this compound, the relevant descriptors would be calculated and used within a larger dataset of phenolic compounds to understand its predicted activity.

Table 2: Key Computational Descriptors for a QSAR Study of this compound (Note: These are the types of descriptors that would be calculated for a QSAR model; specific values require dedicated software and calculation.)

| Descriptor Type | Descriptor Name | Relevance to Antioxidant Activity |

|---|---|---|

| Electronic | O-H Bond Dissociation Enthalpy (BDE) | Primary indicator of H-atom donating ability (HAT mechanism). |

| Electronic | Ionization Potential (IP) | Indicator of electron-donating ability (SET mechanism). |

| Electronic | HOMO Energy | Relates to the ability to donate an electron. |

| Hydrophobic | LogP | Influences solubility and interaction with biological membranes. |

| Steric | Molecular Volume | Affects accessibility of the hydroxyl groups to free radicals. |

Applications in Advanced Materials and Chemical Synthesis

Polymer Chemistry and Free-Radical Polymerization Control

In the realm of polymer chemistry, the control of polymerization reactions is crucial for ensuring the quality and stability of monomers and the final polymer products. 3-tert-Butyl-5-methylpyrocatechol has been identified as a highly effective agent in this regard.

This compound serves as a polymerization inhibitor, particularly for vinyl monomers that are susceptible to polymerization at elevated temperatures. It has been found to be surprisingly effective in inhibiting the polymerization of monomers like styrene (B11656) during storage and production processes that require high temperatures for extended periods. google.com Its performance in this capacity has been noted as superior to other alkyl-substituted catechols, such as tert-butylcatechol. google.com

The primary function of phenolic inhibitors like this compound is to scavenge free radicals, which are the initiators of polymerization. This action prevents the premature and uncontrolled polymerization of monomers, ensuring their stability and usability. google.com The amount of inhibitor required can vary depending on the specific monomer, the processing temperature, and the duration of exposure to high temperatures. google.com

The introduction of an inhibitor like this compound directly impacts the kinetics of free-radical polymerization. By scavenging initiator radicals, it introduces an induction period during which polymerization is effectively halted. Once the inhibitor is consumed, polymerization can proceed. This control over the initiation step is critical for producing polymers with desired characteristics.

Table 1: Comparison of Polymerization Inhibitor Performance in Styrene at Elevated Temperatures

| Inhibitor | Relative Viscosity after 185 hours | Observations |

| 3-t-butyl-5-methyl catechol | ~4 | Significantly inhibited polymerization. google.com |

| t-butyl catechol | Prohibitive Polymerization | Failed to prevent rapid polymerization after about 100 hours. google.com |

Catalysis and Catalyst Design

The catechol structure within this compound makes it a potential candidate for use in catalysis, particularly as a precursor for catalyst systems or as a ligand in the design of metal complexes.

Ziegler-Natta catalysts are crucial for the production of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.orgbyjus.com These catalyst systems typically consist of a transition metal compound (from Groups IV-VIII) and an organometallic compound (from Groups I-III), often supported on a material like magnesium chloride. wikipedia.orgbyjus.com While various organic compounds can be used as modifiers or precursors in the synthesis of these catalysts, there is no specific information available in the searched literature that details the use of this compound as a precursor in Ziegler-Natta catalyst systems. The development of these catalysts often involves complex mixtures of components, and the precise role of each component is a subject of ongoing research. byjus.com

The two adjacent hydroxyl groups on the catechol ring of this compound make it a bidentate ligand capable of coordinating with metal ions. The electronic and steric properties of such ligands can significantly influence the activity and selectivity of metal catalysts in a variety of chemical transformations. mdpi.com

Research has been conducted on the catalytic activity of metal complexes involving the related compound, 3,5-di-tert-butylcatechol (B55391). For instance, cobalt and other transition metal complexes with 3,5-di-tert-butylcatechol have been studied for their ability to catalyze the oxidation of catechols, mimicking the function of catechol oxidase enzymes. researchgate.netekb.egresearchgate.net These studies demonstrate the principle of using substituted catechols as ligands to create catalytically active metal centers. However, specific research detailing the use of this compound in ligand design for other metal-catalyzed reactions is not prominently featured in the available literature. The synthesis of transition metal complexes with various ligands is a broad area of chemical research, and the specific application of this compound as a ligand remains an area for potential exploration. researchgate.netresearchgate.net

Antioxidant Technologies beyond Conventional Applications

While phenolic compounds are well-known for their antioxidant properties, the unique substitution pattern of this compound could potentially lead to applications beyond conventional antioxidant use. Antioxidants are widely used as stabilizers in plastics, rubber, and other materials to prevent degradation from oxidation. nih.gov

The available research, however, does not specify any "beyond conventional" antioxidant applications for this compound. Interestingly, studies on the related compound 3,5-di-tert-butylcatechol have focused on its oxidation when catalyzed by metal complexes. researchgate.netekb.egresearchgate.netcnr.it This pro-oxidant activity in a catalytic cycle is mechanistically distinct from the free-radical scavenging that defines its conventional antioxidant role. Further research would be needed to explore if this compound could be utilized in similar advanced catalytic systems or other non-traditional antioxidant technologies.

Integration in Advanced Chemical Formulations

This compound is a specialized chemical compound that has found a niche in advanced chemical formulations, primarily owing to its function as a polymerization inhibitor. This is particularly critical in industrial processes where vinyl monomers are handled at elevated temperatures.

One of the most well-documented applications is in the stabilization of vinyl monomers, such as styrene and divinylbenzene, to prevent premature polymerization. google.com During the purification of these monomers by distillation, high temperatures are employed, which can trigger unwanted polymerization, leading to product loss and operational challenges. google.com The addition of a small quantity of 3-tert-butyl-5-methylcatechol, typically ranging from 100 to 20,000 parts per million by weight, effectively inhibits this free-radical initiated polymerization. google.com

Research has demonstrated the superior performance of 3-tert-butyl-5-methylcatechol compared to other alkyl-substituted catechols, like tert-butylcatechol, especially under high-temperature conditions (in excess of 55°C) for extended durations. google.com For instance, in a comparative study with styrene, 3-tert-butyl-5-methylcatechol showed negligible polymer formation for up to 74 days. google.com In another test, after 185 hours, the viscosity of styrene containing 3-tert-butyl-5-methylcatechol had only increased to a relative viscosity of about 4, whereas other inhibitors failed to prevent rapid polymerization in a much shorter time frame. google.com For example, t-butyl catechol was only effective for about 125 hours under similar conditions. google.com

The effectiveness of this compound as a high-temperature polymerization inhibitor is a key attribute for its integration into advanced chemical formulations where monomer stability is paramount.

Table 1: Comparative Performance of Polymerization Inhibitors in Styrene

| Inhibitor | Concentration (ppm) | Temperature (°C) | Observation |

|---|---|---|---|

| 3-t-butyl-5-methyl catechol | 500 | Not Specified | Negligible polymer through 74 days. google.com |

| t-butyl catechol | 500 | Not Specified | Rapid polymerization after about 125 hours. google.com |

Potential in Bio-inspired or Natural Product Applications

The catechol moiety is a recurring structural motif in a variety of natural compounds and has been a source of inspiration for the development of advanced materials with unique properties. mdpi.com While direct applications of this compound in bio-inspired materials are not extensively documented, its chemical structure suggests significant potential in this arena.

Catechol derivatives are fundamental to the remarkable adhesive properties of mussels, which can attach to various surfaces underwater. mdpi.com The amino acid 3,4-dihydroxy-l-alanine (DOPA), a catechol derivative, is a key component in the proteins found in the mussel's foot. mdpi.com This has spurred research into catechol-based synthetic polymers for developing advanced adhesives and coatings. mdpi.com Given its catechol core, this compound could serve as a valuable building block or modulator in the synthesis of such bio-inspired adhesive materials.

Furthermore, catechol-containing polymers, such as polydopamine, are being explored for a range of biomedical applications, including as non-toxic anticancer photothermal agents and free radical scavenging therapeutics. mdpi.com The antioxidant properties inherent to the catechol structure are central to these functions. Substituted catechols and related phenolic compounds, such as butylated hydroxytoluene (BHT), have been identified in various natural sources, including plants and fungi, and are known for their antioxidant and anti-inflammatory activities. mdpi.com The structural similarity of this compound to these naturally occurring and synthetic antioxidants suggests its potential for similar bioactivities.

The synthesis of complex natural products often relies on the availability of versatile starting materials. The reactivity of the catechol hydroxyl groups, combined with the steric and electronic influence of the tert-butyl and methyl substituents, makes this compound an interesting candidate for elaboration into more complex molecules with potential biological relevance. Its role as a synthetic precursor could be explored in the construction of novel compounds inspired by natural product scaffolds.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as reactions with light or other chemicals present in the environment.

The photochemical degradation of catechols, driven by sunlight, is a significant environmental transformation pathway, particularly in surface waters and the atmosphere. Catechols can be degraded by UV irradiation, especially in the presence of oxygen. researchgate.net This process often involves the formation of highly reactive intermediates like semiquinone radicals, which can then undergo further reactions. researchgate.net

In aquatic systems, substituted catechols are subject to oxidation by various reactive species, including hydroxyl radicals (HO•), ozone (O3), and nitrate (B79036) radicals (NO3). nih.govacs.orgacs.orguky.edunih.gov These reactions are particularly important at the air-water interface, such as on the surface of atmospheric water droplets or aerosols. nih.govacs.orguky.edu

The oxidation of substituted catechols like 3-methylcatechol (B131232) and 4-methylcatechol (B155104) by ozone and hydroxyl radicals has been shown to proceed through competing pathways of functionalization and fragmentation. nih.govuky.edu These reactions yield a variety of products, including hydroxylated quinones and the cleavage of the aromatic ring to form smaller, polyfunctional carboxylic acids. nih.govuky.edu The reaction with nitrate radicals (NO3), which is significant during nighttime atmospheric chemistry, also leads to the formation of nitrocatechols. acs.orgnih.gov The underlying mechanism for these oxidations often involves an initial electron transfer from the catechol to the oxidant, forming a semiquinone radical intermediate that drives subsequent reactions. nih.govacs.org

Given its structure, 3-tert-Butyl-5-methylpyrocatechol is expected to be reactive towards these environmental oxidants, leading to its transformation in aquatic environments. The table below summarizes common oxidation products identified from studies on analogous catechols.

Table 1: Potential Oxidation Products of Alkylated Catechols in Aquatic Environments This table is based on products identified from the oxidation of analogous compounds like 3-methylcatechol and 4-methylcatechol and represents potential products for this compound.

| Product Class | Specific Examples | Reference |

| Quinones | 4-Methyl-o-quinone, Hydroxylated quinones | uky.edu |

| Carboxylic Acids | Oxalic acid, Maleinaldehydic acid, 2-Methyl-cis,cis-muconic acid | nih.govuky.edu |

| Polyphenols | 4-Methyl-pyrogallol, Hydroxylated catechols | uky.edu |

Biotransformation and Microbial Degradation

The breakdown of organic compounds by microorganisms is a critical process for their removal from the environment. Substituted catechols are known to be biodegradable by a wide range of bacteria and fungi. researchgate.netresearchgate.net

Microorganisms, particularly soil bacteria from genera such as Pseudomonas, have demonstrated the ability to degrade a variety of aromatic compounds, with substituted catechols serving as key central intermediates. researchgate.netnih.govwur.nlresearchgate.netnih.gov The microbial catabolism of these compounds generally proceeds through one of two major aerobic pathways following the formation of a catechol intermediate: the ortho-cleavage pathway or the meta-cleavage pathway. researchgate.netnih.gov

These pathways involve the enzymatic cleavage of the aromatic ring, leading to the formation of aliphatic intermediates that can then enter central metabolic cycles like the TCA cycle. researchgate.net The specific pathway utilized often depends on the substitution pattern of the catechol ring. Research indicates that for 3-substituted catechols, the meta-cleavage pathway is often the preferred route of degradation. wur.nlnih.gov Therefore, it is highly probable that this compound is biodegraded by soil and aquatic microorganisms via a meta-cleavage pathway, initiated by the enzymatic cleavage of its aromatic ring.

The key enzymes responsible for initiating the degradation of catechols are catechol dioxygenases. These enzymes incorporate molecular oxygen to cleave the aromatic ring. nih.govnih.gov There are two main types:

Catechol 1,2-dioxygenases (C12O): These enzymes cleave the bond between the two hydroxyl-bearing carbons, initiating the ortho-cleavage pathway. nih.govnih.gov

Catechol 2,3-dioxygenases (C23O): These enzymes cleave the ring at a bond adjacent to one of the hydroxyl groups, initiating the meta-cleavage pathway. nih.gov

Studies on the substrate specificity of these enzymes have shown that they can act on various substituted catechols. For example, catechol dioxygenases from different Pseudomonas strains have been shown to effectively cleave 3-methylcatechol and 4-methylcatechol. nih.govfrontiersin.org The efficiency of the enzyme can be influenced by the nature and position of the substituent. While no studies have specifically tested the activity of a catechol dioxygenase on this compound, the existing data strongly suggest that such an enzyme would be responsible for its ring cleavage in a microbial degradation pathway.

Table 2: Relative Activity of Catechol Dioxygenases on Various Substrates Data from different studies on enzymes from Pseudomonas and Planococcus species, showing activity on substituted catechols relative to unsubstituted catechol.

| Substrate | Relative Activity (Catechol = 100%) | Enzyme Source (Genus) | Reference |

| Catechol | 100 | Pseudomonas, Planococcus | nih.govfrontiersin.org |

| 3-Methylcatechol | 13.67 - 100+ | Pseudomonas, Planococcus | nih.govfrontiersin.org |

| 4-Methylcatechol | ~95 - 106.33 | Pseudomonas, Planococcus | nih.govfrontiersin.org |

| 4-Chlorocatechol | ~5 - 203.80 | Pseudomonas, Planococcus | nih.govfrontiersin.org |

| 4-Ethylcatechol | Weak activity | Pseudomonas | nih.gov |

The mobility of this compound in the environment is largely controlled by its tendency to sorb to soil organic matter and sediment. This sorption behavior is influenced by the compound's physicochemical properties, particularly its hydrophobicity. nih.gov While experimental data are scarce, predicted values for these properties can provide insight into its likely environmental behavior.

A key parameter is the octanol-water partition coefficient (LogP or LogKow), which for this compound is predicted to be around 3.15-3.2. nih.govuni.lusielc.com This value indicates moderate hydrophobicity, suggesting that the compound will have a tendency to partition from water into the organic fraction of soils and sediments. This sorption would reduce its concentration in the aqueous phase and limit its mobility through the soil profile and in groundwater. Studies on other alkylphenols confirm that sorption affinity generally increases with the degree of alkylation and hydrophobicity. researchgate.netosti.govmdpi.com Therefore, this compound is expected to be more strongly sorbed than unsubstituted phenol (B47542) or cresol. This sorption can decrease the rate of other fate processes, such as biodegradation and photolysis, by making the compound less bioavailable.

Table 3: Predicted Physicochemical Properties for this compound Relevant to Environmental Mobility

| Property | Predicted Value | Significance for Environmental Fate | Reference |

| Molecular Weight | 180.24 g/mol | Basic physical property | nih.gov |

| LogP (XlogP3) | 3.2 | Indicates moderate hydrophobicity and potential for sorption to organic matter. | nih.gov |

| Water Solubility | - | Predicted to be low due to moderate hydrophobicity. | - |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The conventional synthesis of 3-tert-butyl-5-methylpyrocatechol typically involves the Friedel-Crafts alkylation of 3-methylcatechol (B131232) with tert-butanol (B103910) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com While effective, future research is geared towards developing more sustainable and efficient synthetic strategies.

Emerging trends in this area focus on the use of greener catalysts and alternative alkylating agents. For instance, research into solid acid catalysts and ionic liquids is gaining traction as a means to replace corrosive and difficult-to-handle mineral acids. google.com One patented method highlights the use of the catalyst NKC-99 (dry hydrogen) with methyl tert-butyl ether as the alkylating agent, which is reported to produce high-purity p-tert-butylcatechol with minimal byproducts and allows for catalyst recycling. google.com Another approach involves the use of functionalized acidic ionic liquids, which act as both a catalyst and a solvent, offering benefits such as low corrosivity, minimal environmental pollution, and high product selectivity. google.com

Table 1: Comparison of Synthetic Methodologies for Substituted Catechols

| Method | Catalyst | Alkylating Agent | Key Advantages |

| Conventional | Sulfuric Acid | tert-Butanol | Established method chemicalbook.com |

| Greener Approach 1 | NKC-99 (dry hydrogen) | Methyl tert-butyl ether | High purity, recyclable catalyst google.com |

| Greener Approach 2 | Acidic Ionic Liquid | Methyl tert-butyl ether | Low corrosivity, high selectivity google.com |

Exploration of New Catalytic Applications

While this compound itself is primarily known as an antioxidant and polymerization inhibitor, its structural motifs are highly relevant to the field of catalysis. The catechol unit is a well-known ligand for a variety of metal ions, and its derivatives are extensively used in the development of catalysts for oxidation reactions. Much of the current research focuses on the related compound, 3,5-di-tert-butylcatechol (B55391), which is widely used as a substrate to probe the activity of model enzyme systems, particularly those mimicking catechol oxidase. nih.govnih.govresearchgate.net

The future in this area lies in the design and synthesis of novel ligands derived from this compound for use in homogeneous and heterogeneous catalysis. The electronic and steric properties of the tert-butyl and methyl groups can be leveraged to fine-tune the reactivity and selectivity of metal complexes. For example, manganese complexes with substituted catechol ligands have been shown to be active in the catalytic oxidation of catechols. nih.gov Similarly, copper complexes are also extensively studied for their catecholase activity. nih.gov

Future research will likely focus on preparing and characterizing metal complexes of this compound and evaluating their catalytic performance in various transformations, including selective oxidations, C-C coupling reactions, and polymerization processes. The development of chiral ligands from this scaffold could also open doors to new applications in asymmetric catalysis.